molecular formula C17H15BrN2O3S B2436931 5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 863555-98-0

5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Cat. No.: B2436931
CAS No.: 863555-98-0
M. Wt: 407.28
InChI Key: KRZWGKCVXCIBMH-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a bromine substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

5-bromo-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S/c1-22-13-4-2-11(3-5-13)17-20-12(10-24-17)8-9-19-16(21)14-6-7-15(18)23-14/h2-7,10H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZWGKCVXCIBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiazole derivative with furan-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine substituent or the carboxamide group, potentially yielding amines or alcohols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The compound may also bind to receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is unique due to the combination of the thiazole and furan rings, along with the bromine substituent

Biological Activity

5-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiazole ring, a furan ring, and a bromine substituent, positions it as a candidate for various biological applications, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound's IUPAC name is 5-bromo-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide. It has the following molecular formula:

PropertyValue
Molecular FormulaC17H15BrN2O3S
CAS Number863555-98-0
Molecular Weight396.28 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Reacting 4-methoxyphenylthiourea with α-haloketones under basic conditions.
  • Bromination : The furan ring is brominated using bromine or N-bromosuccinimide (NBS).
  • Coupling : The thiazole derivative is coupled with furan-2-carboxylic acid using coupling reagents like EDCI and HOBt.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit noteworthy antimicrobial properties. For instance, studies have shown that derivatives related to this compound display significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The thiazole ring is recognized for its role in anticancer activity. Structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxic effects against cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring showed increased activity .

The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes or receptors. This compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds can be insightful:

Compound NameBiological ActivityNotable Features
5-bromo-N-(2-(2-thiazol-4-yl)ethyl)furan-2-carboxamideAntimicrobialLacks methoxy group
5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrroleAnticancerDifferent heterocyclic framework

The presence of both thiazole and furan rings in this compound may confer distinct biological activities compared to others.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating various derivatives found that certain modifications significantly enhanced antimicrobial efficacy against resistant strains .
  • Cytotoxicity Assessments : In vitro tests demonstrated that modifications in the phenyl group led to varying degrees of cytotoxicity against cancer cell lines .

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